2-methylpropyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHYLPROPYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the cyclocondensation reactions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl and thiazole ring positions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures (25-80°C) and solvents like ethanol or dichloromethane.
Major Products
The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-METHYLPROPYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring system is crucial for its binding affinity and specificity . Pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-3-OXO-2-[(2E)-3-PHENYL-2-PROPENYLIDENE]-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **METHYL (2E)-5-(4-TERT-BUTYLPHENYL)-7-METHYL-3-OXO-2-(2-THIENYLMETHYLENE)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
What sets 2-METHYLPROPYL 5-(4-TERT-BUTYLPHENYL)-2-ETHYL-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE apart is its unique combination of substituents, which confer specific biological activities and chemical reactivity. The presence of the tert-butylphenyl and ethyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C24H32N2O3S |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-methylpropyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H32N2O3S/c1-8-18-21(27)26-20(16-9-11-17(12-10-16)24(5,6)7)19(15(4)25-23(26)30-18)22(28)29-13-14(2)3/h9-12,14,18,20H,8,13H2,1-7H3 |
InChI Key |
NHAJZQUDKTVZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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